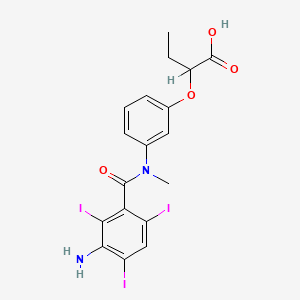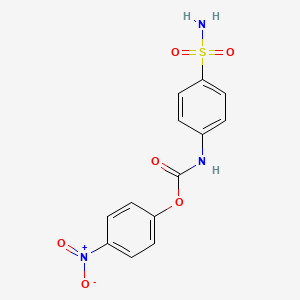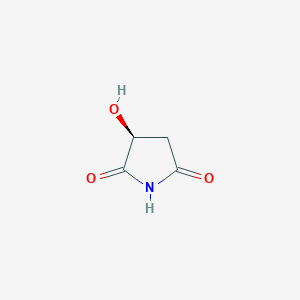![molecular formula C12H16O B14698876 Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- CAS No. 22089-60-7](/img/structure/B14698876.png)
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- is an organic compound with the molecular formula C11H14O. It is also known by other names such as 2-Butene, 3-methyl-1-phenyl- and (3-Methyl-2-butenyl)benzene . This compound is characterized by the presence of a benzene ring substituted with a (3-methyl-2-butenyl)oxy group, making it a unique aromatic ether.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- typically involves the reaction of benzene with (3-methyl-2-butenyl) alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of the alcohol reacts with the benzene ring to form the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar etherification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the double bonds in the (3-methyl-2-butenyl) group to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products
Oxidation: Phenols and quinones.
Reduction: Saturated ethers.
Substitution: Halogenated and sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The (3-methyl-2-butenyl)oxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzene ring can undergo electrophilic aromatic substitution, affecting the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Methyl-2-butenyl)benzene
- 1-(3-Methyl-2-butenoxy)-4-(1-propenyl)benzene
- (3-Methyl-3-butenyl)benzene
Uniqueness
Benzene, [[(3-methyl-2-butenyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
22089-60-7 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
3-methylbut-2-enoxymethylbenzene |
InChI |
InChI=1S/C12H16O/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |
Clave InChI |
ZVASGJZYKNLXPW-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCOCC1=CC=CC=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


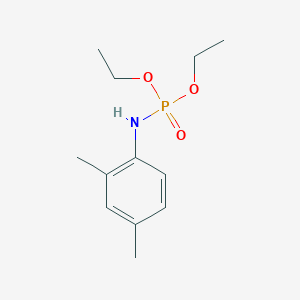
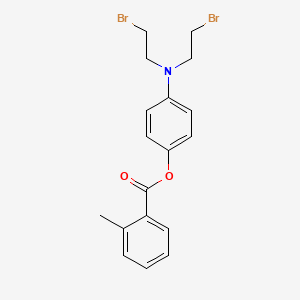
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)
![Ethyl [2-(aziridin-1-yl)ethyl]carbamate](/img/structure/B14698811.png)
![2-[1-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14698825.png)
![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
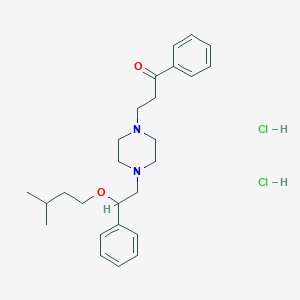
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
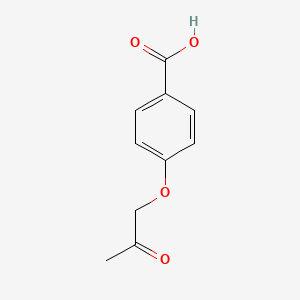
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
